molecular formula C16H15NO2S B14136395 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole

Cat. No.: B14136395
M. Wt: 285.4 g/mol
InChI Key: OHRUTYFECQCTRH-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a 2,6-dimethoxyphenyl group and a methyl group. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethoxyaniline with 2-bromoacetophenone in the presence of a base, followed by cyclization with sulfur to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl ring.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies and biochemical assays are used to elucidate these mechanisms and identify potential targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxybenzothiazole
  • 2-Methylbenzothiazole
  • 5-(2,6-Dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

5-(2,6-Dimethoxyphenyl)-2-methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C16H15NO2S/c1-10-17-12-9-11(7-8-15(12)20-10)16-13(18-2)5-4-6-14(16)19-3/h4-9H,1-3H3

InChI Key

OHRUTYFECQCTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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